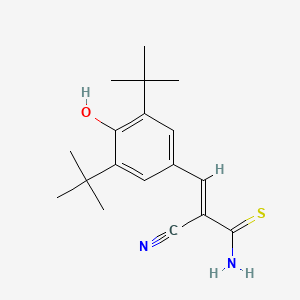

Tyrphostin AG 879

Vue d'ensemble

Description

Tyrphostin AG 879 : est un composé synthétique appartenant à la famille des tyrphostines, connues pour leur rôle d'inhibiteurs de la tyrosine kinase protéique. Ce composé inhibe spécifiquement la phosphorylation de la tyrosine TrkA dépendante du facteur de croissance nerveuse, ainsi que le proto-oncogène trk 140 et HER2/neu . La tyrphostine AG 879 a montré un potentiel en tant qu'agent antinéoplasique en raison de sa capacité à inhiber les principales voies de signalisation impliquées dans la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

Chemistry: Tyrphostin AG 879 is used as a tool compound in chemical research to study the inhibition of protein tyrosine kinases and their role in cellular signaling pathways .

Biology: In biological research, this compound is employed to investigate the mechanisms of nerve growth factor signaling and its impact on cell proliferation and differentiation .

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for cancers that overexpress HER2/neu, such as certain breast and ovarian cancers .

Industry: While its industrial applications are still under exploration, this compound’s role as a kinase inhibitor makes it a candidate for the development of targeted cancer therapies .

Mécanisme D'action

Target of Action

Tyrphostin AG 879 is a tyrosine kinase inhibitor that primarily targets TrKA and ErbB2 . TrKA is a high-affinity receptor for nerve growth factor (NGF), while ErbB2 (also known as HER2/neu) is a member of the epidermal growth factor receptor (EGFR) family, which is frequently implicated in human cancer .

Mode of Action

This compound inhibits NGF-dependent TrKA tyrosine phosphorylation . It also selectively inhibits ErbB2 tyrosine kinase activity with an IC50 of 1 μM, demonstrating at least 500-fold higher selectivity to ErbB2 than EGFR .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion . Additionally, this compound completely inhibits NGF-induced phosphorylation of PLC-γ1, phosphatidylinositol-3 (PI3) kinase activation, and MAP and raf-1 kinases induction .

Pharmacokinetics

It is known that tyrphostin ag-879 is soluble in dmso at 26 mg/ml and insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

This compound has shown anticancer activity . It inhibits the proliferation of various cancer cells, including human breast cancer cells . This inhibition is achieved through a mechanism involving the suppression of MAP kinase activation and the inhibition of RAF-1 and HER-2 expression . In addition, this compound induces a dose-dependent decrease in the proliferation of all myogenic cell lines .

Action Environment

The action of this compound can be influenced by environmental factors such as the concentration of the drug and the presence of other signaling molecules. For instance, the inhibition of TrKA signal transduction and the resulting decrease in cell proliferation occur when this compound is added in low micromolar concentrations

Analyse Biochimique

Biochemical Properties

Tyrphostin AG 879 interacts with several enzymes and proteins. It specifically inhibits nerve growth factor (NGF)-dependent TrkA tyrosine phosphorylation, as well as 140 trk protooncogene, and HER2/neu . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it inhibits the proliferation of human breast cancer cells . It also results in a dramatic dose-dependent decrease in proliferation of all myogenic cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the blocking effect of this compound was enhanced as channel inactivation increased . Furthermore, this compound significantly inhibited the A-type potassium currents in the cultured hippocampus neurons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in HTB-114 or HL-60 transplanted athymic NOD/SCID mice, 2 mg of this compound inhibited cancer growth . 20 mg/kg of this compound maintained 50% of the mice completely free of RAS-induced sarcomas .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La tyrphostine AG 879 peut être synthétisée par un procédé en plusieurs étapes impliquant la réaction du 3,5-di-tert-butyl-4-hydroxybenzaldéhyde avec de la thiourée et du cyanure de potassium. Les conditions réactionnelles impliquent généralement un reflux des réactifs dans l'éthanol, suivi d'une purification par recristallisation .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la tyrphostine AG 879 ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire, avec des ajustements pour la production à grande échelle. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de solvants de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : La tyrphostine AG 879 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe cyano et la partie thiocinnamide .

Réactifs et conditions courants :

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols, généralement en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la tyrphostine AG 879, qui peuvent être explorés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

Chimie : La tyrphostine AG 879 est utilisée comme composé d'outil dans la recherche chimique pour étudier l'inhibition des tyrosine kinases protéiques et leur rôle dans les voies de signalisation cellulaires .

Biologie : En recherche biologique, la tyrphostine AG 879 est utilisée pour étudier les mécanismes de la signalisation du facteur de croissance nerveuse et son impact sur la prolifération et la différenciation cellulaires .

Médecine : La tyrphostine AG 879 a montré des promesses dans les études précliniques en tant qu'agent thérapeutique potentiel pour les cancers qui surexpriment HER2/neu, tels que certains cancers du sein et de l'ovaire .

Industrie : Bien que ses applications industrielles soient encore en cours d'exploration, le rôle de la tyrphostine AG 879 en tant qu'inhibiteur de kinase en fait un candidat pour le développement de thérapies anticancéreuses ciblées .

Mécanisme d'action

La tyrphostine AG 879 exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur du facteur de croissance nerveuse TrkA et du récepteur HER2/neu . Cette inhibition empêche la phosphorylation des protéines de signalisation en aval, bloquant ainsi l'activation des voies impliquées dans la prolifération, la survie et la différenciation cellulaires . Le composé inhibe également l'activation des voies MAP kinase et PI3 kinase, qui sont essentielles pour les actions cellulaires du facteur de croissance nerveuse .

Comparaison Avec Des Composés Similaires

Composés similaires :

Tyrphostin AG 1478 : Un autre membre de la famille des tyrphostines, connu pour inhiber la tyrosine kinase du récepteur du facteur de croissance épidermique.

Tyrphostin AG 1296 : Inhibe la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes.

Tyrphostin AG 825 : Inhibe sélectivement la tyrosine kinase du récepteur HER2/neu.

Unicité : La tyrphostine AG 879 est unique par sa forte sélectivité pour les récepteurs TrkA et HER2/neu, ce qui la rend particulièrement efficace pour cibler les cancers qui surexpriment ces récepteurs . Sa capacité à inhiber plusieurs voies de signalisation impliquées dans la prolifération et la survie cellulaires la distingue encore des autres tyrphostines .

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: this compound acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does this compound impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has this compound shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has this compound been shown to affect?

A4: In a high-throughput screen, this compound emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of this compound in studying cellular secretion processes?

A5: Researchers have employed this compound in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.